

Spectroscopic and Structural Elucidation of Arisugacin D: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Arisugacin D**, a notable acetylcholinesterase inhibitor. The information presented herein is crucial for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel therapeutics for neurodegenerative diseases.

Introduction

Arisugacin D is a meroterpenoid natural product isolated from the fungus Penicillium sp. FO-4259-11.[1] It belongs to a class of compounds known as arisugacins, which have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease. This document details the spectroscopic data that were pivotal in the determination of its complex chemical structure.

Physicochemical Properties

Arisugacin D is structurally related to other members of the arisugacin family, such as Arisugacins A and B. Its molecular formula has been established as C27H32O7. The compound is a white powder, soluble in methanol and chloroform.

Spectroscopic Data for Arisugacin D



The structural elucidation of **Arisugacin D** was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data as reported in the primary literature.

Table 1: ¹H NMR Spectroscopic Data for Arisugacin D (in

CDC₃

CDCI3)			
Chemical Shift (δ)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data sourced from primary literature			

Note: The complete ¹H NMR data is detailed in the primary publication by Otoguro K, et al. (2000).

Table 2: ¹³C NMR Spectroscopic Data for Arisugacin D

(in CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	
Data sourced from primary literature		

Note: The complete ¹³C NMR data is detailed in the primary publication by Otoguro K, et al. (2000).



Table 3: Mass Spectrometry Data for Arisugacin D

Mass Spectrometry Type	Ion [M+H]+ (m/z)
High-Resolution Mass Spectrometry (HRMS)	Calculated value based on C27H32O7

Note: The exact mass is reported in the primary publication by Otoguro K, et al. (2000).

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for natural products like **Arisugacin D**. The specific parameters used for **Arisugacin D** are detailed in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

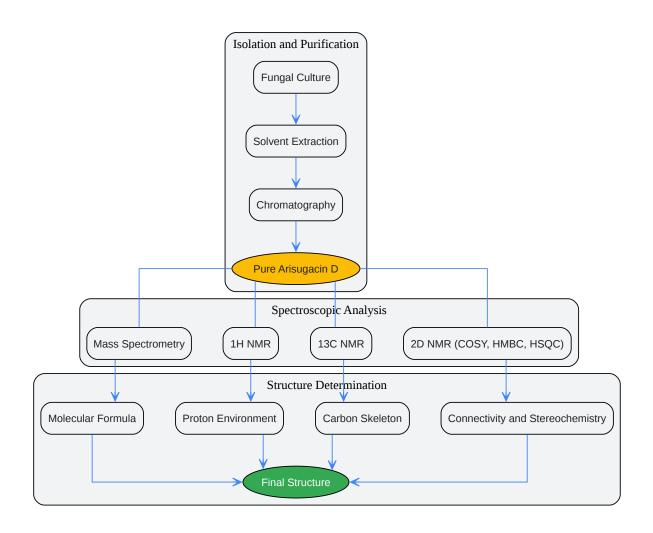
Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a time-of-flight (TOF) or a magnetic sector mass spectrometer using electrospray ionization (ESI) or fast atom bombardment (FAB).

Structural Elucidation Workflow

The determination of the intricate structure of **Arisugacin D** involved a logical workflow, starting from its isolation to the final confirmation of its stereochemistry.





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Caption: Workflow for the structure elucidation of **Arisugacin D**.

Acetylcholinesterase Inhibition



Arisugacin D has been shown to be a potent inhibitor of acetylcholinesterase. The inhibitory activity is a key biological feature of this class of compounds and is the primary driver for the interest in their therapeutic potential.



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Caption: Inhibition of Acetylcholinesterase by Arisugacin D.

This guide serves as a foundational resource for professionals working with **Arisugacin D** and related compounds. For complete and detailed information, it is imperative to consult the primary research article cited.

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References

- 1. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 PMID: 10724008 | MedChemExpress [medchemexpress.eu]
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